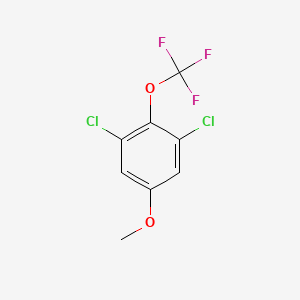
1,3-Dichloro-5-methoxy-2-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-5-methoxy-2-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of chlorine, methoxy, and trifluoromethoxy groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dichloro-5-methoxy-2-(trifluoromethoxy)benzene typically involves multiple steps, starting from simpler aromatic compoundsFor example, starting with a dichlorobenzene derivative, methoxylation can be achieved using methanol in the presence of a base, followed by trifluoromethoxylation using a suitable trifluoromethylating agent .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the substitution reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dichloro-5-methoxy-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in methanol.
Electrophilic Substitution: Chlorine gas or bromine in the presence of a catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce carboxylic acids .
Applications De Recherche Scientifique
1,3-Dichloro-5-methoxy-2-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which 1,3-Dichloro-5-methoxy-2-(trifluoromethoxy)benzene exerts its effects depends on its interactions with molecular targets. The presence of electron-withdrawing groups such as chlorine and trifluoromethoxy can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biochemical pathways and lead to specific biological effects .
Comparaison Avec Des Composés Similaires
3,5-Dichloroanisole: Similar structure but lacks the trifluoromethoxy group.
(Trifluoromethoxy)benzene: Contains the trifluoromethoxy group but lacks the chlorine and methoxy groups.
2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene: Similar structure with bromine instead of methoxy
Uniqueness: 1,3-Dichloro-5-methoxy-2-(trifluoromethoxy)benzene is unique due to the combination of chlorine, methoxy, and trifluoromethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H5Cl2F3O2 |
|---|---|
Poids moléculaire |
261.02 g/mol |
Nom IUPAC |
1,3-dichloro-5-methoxy-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H5Cl2F3O2/c1-14-4-2-5(9)7(6(10)3-4)15-8(11,12)13/h2-3H,1H3 |
Clé InChI |
IONVXUDATTVQBA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)Cl)OC(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


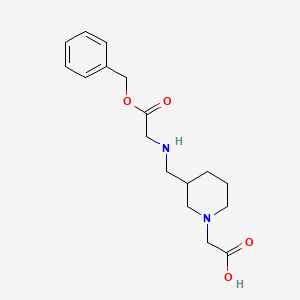
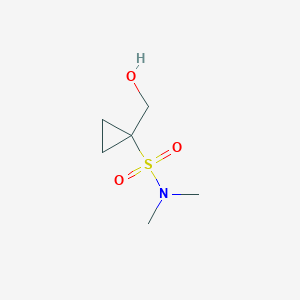

![Rel-benzyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B12991296.png)
![(4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B12991305.png)
![2,5-Dioxaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B12991306.png)

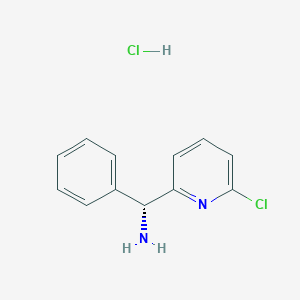
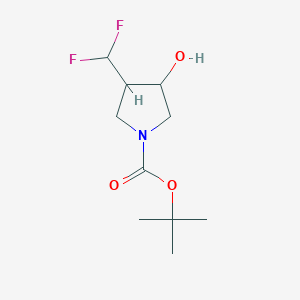



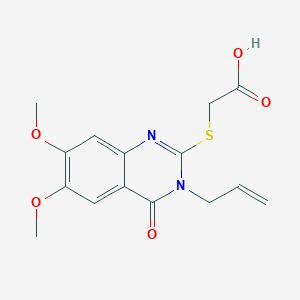
![anti-7-Cyano-2-benzyl-2-azabicyclo[2.2.1]heptane](/img/structure/B12991346.png)
